Product packaging for 2-Chloro-5-isocyanatopyridine(Cat. No.:CAS No. 125117-96-6)

2-Chloro-5-isocyanatopyridine

Cat. No.: B055593
CAS No.: 125117-96-6
M. Wt: 154.55 g/mol
InChI Key: WHENXACISRCOHK-UHFFFAOYSA-N
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Description

2-Chloro-5-isocyanatopyridine is a highly valuable and versatile heterobifunctional building block designed for advanced chemical synthesis and drug discovery research. This compound uniquely combines a reactive isocyanate group with a halogen-substituted pyridine ring, enabling its use in two primary strategic applications. Firstly, the aromatic isocyanate group readily undergoes addition reactions with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. This is crucial for creating molecular scaffolds and pharmacophores. Secondly, the chloro substituent at the 2-position is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination), allowing for further diversification of the pyridine core and its integration into complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN2O B055593 2-Chloro-5-isocyanatopyridine CAS No. 125117-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-isocyanatopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHENXACISRCOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406906
Record name 2-chloro-5-isocyanatopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125117-96-6
Record name 2-chloro-5-isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-5-ISOCYANATOPYRIDINE
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Synthetic Methodologies and Route Optimization for 2 Chloro 5 Isocyanatopyridine

Precursor Synthesis and Functional Group Interconversions Leading to 2-Chloro-5-isocyanatopyridine

A critical step in the synthesis of the target molecule is the efficient production of its direct precursors. The most common and direct precursor to this compound is 2-chloro-5-aminopyridine, which is then converted to the isocyanate. Alternatively, the isocyanate can be generated from 2-chloronicotinic acid via a rearrangement reaction.

Advanced Approaches to 2-Chloro-5-aminopyridine and Related Aminopyridines

The synthesis of 2-chloro-5-aminopyridine is a key step, and various methods have been developed to achieve this transformation efficiently.

A common route to aminopyridines involves the nitration of a pyridine (B92270) derivative followed by the reduction of the nitro group. For the synthesis of 2-chloro-5-aminopyridine, this process often starts with 2-aminopyridine (B139424) or 2-chloropyridine (B119429).

One established pathway begins with 2-aminopyridine, which undergoes nitration using a mixture of nitric and sulfuric acids to yield 2-amino-5-nitropyridine. dissertationtopic.net This intermediate is then subjected to a Sandmeyer-type reaction, where the amino group is converted to a chloro group, furnishing 2-chloro-5-nitropyridine (B43025). Subsequent reduction of the nitro group, often with iron powder in acetic acid, yields the desired 2-chloro-5-aminopyridine. dissertationtopic.netguidechem.com

Alternatively, 2-chloropyridine can be used as the starting material. It is first oxidized to 2-chloropyridine-N-oxide, which activates the 4-position for nitration. chemicalbook.com Nitration with mixed acids produces 2-chloro-4-nitropyridine-N-oxide. This naming can be confusing, as the position is relative to the nitrogen atom of the ring. The key is that the nitro group is introduced para to the nitrogen. Subsequent reduction of the nitro group and removal of the N-oxide function yields the aminopyridine. dissertationtopic.netchemicalbook.com However, this route can sometimes lead to mixtures of isomers. google.com

Table 1: Comparison of Nitration/Reduction Routes to Halogenated Aminopyridines
Starting MaterialKey IntermediatesTypical ReagentsAdvantagesDisadvantagesReference
2-Aminopyridine2-Amino-5-nitropyridine; 2-Chloro-5-nitropyridine1. HNO₃/H₂SO₄ 2. NaNO₂/HCl, CuCl 3. Fe/CH₃COOHWell-established route.Multi-step process; potential for isomeric impurities. google.com dissertationtopic.netguidechem.com
2-Chloropyridine2-Chloropyridine-N-oxide; 2-Chloro-5-nitropyridine1. H₂O₂/CH₃COOH 2. HNO₃/H₂SO₄ 3. Fe/CH₃COOHUtilizes inexpensive starting material. chemicalbook.comN-oxidation step required; potential for low selectivity. google.com dissertationtopic.netchemicalbook.com

Given the challenges associated with nitration, such as harsh acidic conditions and the formation of byproducts, alternative methods for synthesizing halogenated aminopyridines have been explored. google.com

One significant alternative is the direct chlorination of 2-aminopyridine. This reaction can be challenging as it can lead to over-chlorination, producing 2-amino-3,5-dichloropyridine. However, by carefully controlling the reaction conditions, such as using a strongly acidic medium like 70% aqueous sulfuric acid, the selective monochlorination at the 5-position can be achieved in good yield. google.com

Another approach involves starting from 2-chloro-5-trichloromethylpyridine, which can be derived from 3-methylpyridine (B133936). This intermediate can be converted to 2-chloro-5-aminomethylpyridine through reductive amination using a catalyst like Raney nickel. googleapis.com While this provides a related aminopyridine, further modifications would be needed to obtain 2-chloro-5-aminopyridine itself.

Isocyanate Moiety Introduction via Curtius Rearrangement and Analogous Pathways

The Curtius rearrangement is a powerful and versatile reaction for converting carboxylic acids into isocyanates. nih.govnih.gov This method is particularly useful as it generally proceeds under mild conditions with a high tolerance for various functional groups and provides the isocyanate product cleanly, as the only byproduct is nitrogen gas. wikipedia.orgnih.gov The starting material for this pathway to this compound is 2-chloronicotinic acid.

The first step is the formation of the acyl azide (B81097) from 2-chloronicotinic acid. This can be achieved through several methods. A common laboratory method involves converting the carboxylic acid to its corresponding acyl chloride (2-chloronicotinoyl chloride) using reagents like thionyl chloride or oxalyl chloride. google.com The acyl chloride is then reacted with an azide salt, such as sodium azide, to form the 2-chloronicotinoyl azide. organic-chemistry.org

Alternatively, reagents like diphenylphosphoryl azide (DPPA) allow for a one-pot conversion of the carboxylic acid directly to the acyl azide, which can then rearrange in situ. nih.govresearchgate.net

The decomposition of the acyl azide is the key step of the Curtius rearrangement. While it was once thought to proceed through a discrete acyl nitrene intermediate, extensive experimental and computational studies have shown that the thermal rearrangement is typically a concerted process. nih.govwikipedia.orgcdnsciencepub.com In this concerted mechanism, the R-group (the 2-chloropyridin-5-yl group) migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen gas. wikipedia.org This concerted nature prevents the formation of byproducts that could arise from an intermediate nitrene and ensures that the stereochemistry of the migrating group is fully retained. nih.govwikipedia.orgnih.gov

The yield and stability of the resulting this compound are highly dependent on the reaction conditions. Key parameters to optimize include temperature, solvent, and the method of azide formation.

Temperature : The thermal rearrangement of the acyl azide requires heating. The optimal temperature depends on the substrate; however, excessive heat can lead to the degradation of the isocyanate product. The reaction is often performed in an inert, high-boiling solvent like toluene (B28343) or dioxane, with temperatures typically ranging from 80 to 120 °C. researchgate.net

Solvent : The choice of solvent is crucial. It must be inert to the highly reactive isocyanate intermediate. Aprotic solvents are required to prevent the isocyanate from reacting to form carbamic acids (with water) or urethanes (with alcohols).

Reaction Modality : One-pot procedures using reagents like DPPA are often preferred for efficiency. nih.gov Recent advancements include the use of micro-flow reactors, which allow for precise control over temperature and reaction time, often under superheating conditions. researchgate.net This technology can improve safety, especially when dealing with potentially explosive azide intermediates, and can lead to higher yields and purity by minimizing the residence time at high temperatures. researchgate.net

Table 2: Factors in Optimizing the Curtius Rearrangement
ParameterConsiderationsTypical Conditions/StrategiesReference
TemperatureBalance between rate of rearrangement and stability of the isocyanate product.80-120 °C; use of flow chemistry for precise control. researchgate.net
SolventMust be inert to the acyl azide and the isocyanate product.Anhydrous, aprotic solvents (e.g., toluene, dioxane, THF). nih.gov
Azide FormationEfficiency and safety (acyl azides can be explosive).Two-step (via acyl chloride) or one-pot (e.g., using DPPA). nih.govorganic-chemistry.org
Product IsolationIsocyanates can be unstable and moisture-sensitive.Often used in situ for subsequent reactions to maximize yield. researchgate.net

Regioselective Functionalization Strategies on the Pyridine Ring System

The precise introduction of functional groups onto the pyridine ring is a cornerstone of synthesizing complex molecules like this compound. Regioselectivity, the control of where on the ring a reaction occurs, is paramount.

Influence of Halogen Substituents on Lithiation and Subsequent Functionalization

The presence and position of a halogen substituent on a pyridine ring profoundly influence the regioselectivity of lithiation, a process that involves the replacement of a hydrogen atom with a lithium atom to form a highly reactive organolithium intermediate. This intermediate can then be treated with an electrophile to introduce a wide variety of functional groups.

Halogen atoms, particularly chlorine and bromine, can act as directing groups for metalation. The lithiation of halopyridines often occurs at the position ortho (adjacent) to the halogen. researchgate.net For instance, the lithiation of 3-chloropyridine (B48278) with lithium diisopropylamide (LDA) at low temperatures selectively yields the 3-chloro-4-lithiopyridine intermediate. researchgate.net This high regioselectivity is crucial for synthesizing specifically substituted pyridines. The resulting organolithium species is then quenched with an electrophile to introduce a desired functional group at the 4-position. researchgate.net

The nature of the base and the reaction conditions are critical. While alkyllithium reagents can sometimes lead to addition to the C=N bond of the pyridine ring, hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used to favor deprotonation at low temperatures. clockss.org The choice of the halogen itself also plays a role; bromine can serve as a directed metalation group and can later be removed under reductive conditions. researchgate.net In the context of synthesizing a precursor for this compound, such as a 2-chloro-5-substituted pyridine, controlling the lithiation position is a key synthetic step. For example, functionalization of 2-chloroisonicotinic acid at the 5-position can be achieved via directed ortho-lithiation. mdpi.com

Research has shown that the lithiation of various dichloropyridines with LDA leads regioselectively to specific lithiated intermediates, which can then be functionalized. znaturforsch.com This demonstrates the power of existing halogen substituents to guide the introduction of new functionalities.

Directed Ortho-Metalation Approaches in Pyridine Chemistry

Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho-position. wikiwand.com The DMG, which contains a heteroatom, coordinates to the lithium reagent, delivering it to the proximal C-H bond. This method offers high regioselectivity and is a cornerstone of modern aromatic chemistry.

A variety of functional groups can serve as DMGs on the pyridine ring, including amides, carbamates, and ethers. For example, O-pyridyl carbamates have been successfully used to direct metalation to the ortho-position, providing a regiospecific entry into polysubstituted pyridines. acs.org Pyridine N-oxides are also effective substrates for DoM, where the N-oxide group directs metalation to the C-2 position. thieme-connect.com The presence of a second directing group can further enhance the yield and selectivity of these reactions. thieme-connect.com

The DoM strategy can be combined with other reactions in one-pot protocols. For instance, a directed ortho-metalation–boronation sequence followed by a Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of substituted azabiaryls from pyridine derivatives. acs.org This approach avoids the often-difficult isolation of unstable pyridyl boronic acids. acs.org The choice of the lithiating agent and reaction conditions is crucial for the success of DoM, with LDA being a commonly used base. acs.org The resulting ortho-lithiated species can react with a range of electrophiles, leading to diverse functionalized pyridines.

Novel and Sustainable Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the development of efficient, safe, and environmentally benign processes. The synthesis of pyridine derivatives has benefited significantly from these advancements.

Continuous Flow Synthesis Techniques for Pyridine Derivatives

Continuous flow synthesis, where reagents are continuously pumped through a reactor, has emerged as a powerful alternative to traditional batch processing. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. organic-chemistry.orgnih.gov

The synthesis of pyridine derivatives has been successfully adapted to continuous flow systems. For example, the Bohlmann–Rahtz pyridine synthesis can be performed in a microwave flow reactor, allowing for a one-step preparation of trisubstituted pyridines from readily available materials without the need to isolate intermediates. beilstein-journals.org This method has been shown to be a reliable way to scale up the production of pyridine derivatives. beilstein-journals.org

Continuous flow microreactors have also been employed for the N-oxidation of pyridines, a key transformation in modifying the reactivity of the pyridine ring. organic-chemistry.orgthieme-connect.comresearchgate.net Using a titanium silicalite (TS-1) catalyst in a packed-bed microreactor with hydrogen peroxide as the oxidant, various pyridine N-oxides have been synthesized in high yields with significantly shorter reaction times compared to batch methods. organic-chemistry.orgthieme-connect.com The system demonstrated remarkable stability, operating continuously for over 800 hours while maintaining catalyst activity, highlighting its potential for large-scale, green production. organic-chemistry.orgthieme-connect.com

The synthesis of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines, has also been achieved using multi-step continuous flow processes without the isolation of intermediates, showcasing the efficiency of this technique in drug discovery and development. nih.gov

Catalytic Systems in the Preparation of Key Intermediates

Catalysis plays a pivotal role in the efficient and selective synthesis of functionalized pyridines. Transition-metal catalysts, in particular, have enabled a wide array of transformations that would be difficult to achieve through other means.

Palladium catalysts are exceptionally versatile and have been extensively used for the functionalization of pyridine rings. These catalysts can facilitate a variety of cross-coupling and C-H activation reactions, providing powerful tools for building molecular complexity. beilstein-journals.orgyorku.carsc.org

One of the most significant applications of palladium catalysis in this area is direct C-H arylation. This method allows for the formation of carbon-carbon bonds by directly coupling a C-H bond of the pyridine ring with an aryl halide or its equivalent, avoiding the need for pre-functionalization of the pyridine substrate. beilstein-journals.org Pyridine N-oxides are often used as substrates in these reactions, as the N-oxide group can activate the C-H bonds at the 2-position for selective palladation. rsc.org Various coupling partners, including arylboronic acids and potassium aryltrifluoroborates, have been successfully employed in the palladium-catalyzed direct arylation of pyridine N-oxides. rsc.orgrsc.org

Palladium catalysis is also effective for the functionalization of side-chains on the pyridine ring. For example, a mild method for pyridylic dehydrogenation has been developed using a palladium catalyst to create alkenylpyridines from alkylpyridines. yorku.ca This approach utilizes alkylidene dihydropyridines as key intermediates and demonstrates broad functional group tolerance. yorku.ca The choice of ligand for the palladium catalyst can be critical for achieving high yields and selectivity in these transformations. beilstein-journals.org

The table below summarizes some examples of palladium-catalyzed reactions for pyridine functionalization, highlighting the catalyst, reactants, and resulting products.

Reaction TypeCatalystPyridine SubstrateCoupling Partner/ReagentProduct TypeReference
Intramolecular C-H ArylationPd(OAc)₂ / PPh₃2-Quinolinecarboxyamide derivative-Fused Heterocycle beilstein-journals.org
Pyridylic DehydrogenationPd₂(dba)₃4-AlkylpyridineAllyl Chloroformate4-Alkenylpyridine yorku.ca
Direct C-H ArylationPd(OAc)₂Pyridine N-oxidePotassium Aryltrifluoroborate2-Arylpyridine N-oxide rsc.org
Oxidative C-H ArylationPd(OAc)₂ / Cu(OTf)₂2-PhenylpyridineArylboronic AcidOrtho-Arylated 2-Phenylpyridine rsc.org

Table 1: Examples of Palladium-Catalyzed Pyridine Functionalization

Other Transition Metal Catalysis for Pyridine Synthesis

While [2+2+2] cycloaddition reactions are a powerful tool for pyridine synthesis, other transition metal-catalyzed methods offer alternative pathways to substituted pyridines, including those with the substitution pattern of this compound. These methods often involve the functionalization of a pre-existing pyridine ring or the construction of the ring from different starting materials.

One notable approach is the direct C-H functionalization of pyridines. For instance, palladium-on-carbon has been used to catalyze the phenylation of pyridine with chlorobenzene (B131634) in the presence of zinc, yielding 2-phenylpyridine. thieme-connect.com While not directly producing the desired substitution pattern, this demonstrates the principle of direct arylation. More selectively, ruthenium and palladium catalysts have been shown to direct alkylation and arylation to the C4 position of 3-substituted pyridines. thieme-connect.com Nickel-catalyzed C4-selective alkenylation of pyridine has also been reported, expanding the toolkit for pyridine functionalization. thieme-connect.com

Copper-catalyzed reactions are also prevalent in pyridine synthesis. For example, copper-catalyzed oxidative cyclization has been employed for the synthesis of formyl-substituted imidazo[1,2-a]pyridines, showcasing the utility of copper in forming fused pyridine systems. nih.gov Furthermore, copper nanoparticles have been utilized as catalysts in domino reactions for the synthesis of highly functionalized imidazo[1,2-a]pyridines. beilstein-journals.org

A dual-metal catalytic system offers another layer of complexity and control. A palladium/copper dual metal-catalyzed regioselective [2+2+2] cycloaddition of diynyl-tethered malononitriles and terminal alkynes has been developed for the synthesis of densely substituted pyridines. acs.org This method demonstrates excellent regioselectivity and highlights the synergistic effects of using two different transition metals. acs.org

The following table summarizes various transition metal-catalyzed reactions for the synthesis of substituted pyridines, which could be adapted for the synthesis of precursors to this compound.

Catalyst SystemReaction TypeSubstratesProduct TypeReference
Palladium-on-Carbon/ZincC-H ArylationPyridine, Chlorobenzene2-Phenylpyridine thieme-connect.com
Ruthenium complexC-H Alkylation3-Substituted Pyridine4-Alkyl-3-substituted Pyridine thieme-connect.com
Palladium complexC-H Arylation3-Substituted Pyridine4-Aryl-3-substituted Pyridine thieme-connect.com
Nickel complex/TrimethylaluminumC-H AlkenylationPyridine4-Alkenylpyridine thieme-connect.com
Copper(I) Iodide/BipyridineOxidative Cyclization2-Aminopyridines, PropiolaldehydesImidazo[1,2-a]pyridines nih.gov
Palladium/Copper[2+2+2] CycloadditionDiynyl-tethered malononitriles, Terminal alkynesDensely Substituted Pyridines acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. This involves considerations such as atom economy, the use of safer solvents and reagents, and the development of catalytic and one-pot procedures. patsnap.compatsnap.com

A primary target for greening the synthesis of this compound is the introduction of the isocyanate group. Traditionally, this is achieved through the use of highly toxic phosgene (B1210022). patsnap.com A greener alternative is the Curtius rearrangement, a thermal decomposition of an acyl azide to an isocyanate. wikipedia.orgnih.gov This reaction avoids phosgene and proceeds with the loss of nitrogen gas, a benign byproduct. wikipedia.org The acyl azide precursor can be generated from the corresponding carboxylic acid. nih.govorganic-chemistry.org The Curtius rearrangement is a versatile and stereospecific reaction that has been widely used in the synthesis of natural products and pharmaceuticals. numberanalytics.com

The synthesis of the pyridine ring itself can also be made more environmentally friendly. One-pot multicomponent reactions are a powerful tool in green chemistry as they can significantly reduce waste and improve efficiency by combining several reaction steps without isolating intermediates. researchgate.netacs.org For example, the green synthesis of novel pyridine derivatives has been achieved through a one-pot, four-component reaction under microwave irradiation in ethanol (B145695), a relatively green solvent. acs.org Solvent-free synthesis is another key green chemistry approach. The use of solid catalysts, such as ZSM-5, has enabled the solvent-free synthesis of 2,4,6-triarylpyridines in high yields. tandfonline.com Similarly, Wells-Dawson heteropolyacid has been used as a catalyst for the solvent-free synthesis of functionalized pyridine derivatives. conicet.gov.ar

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. docbrown.infolangholmandcanonbieschools.dumgal.sch.uk Reactions with high atom economy are preferred as they generate less waste. researchgate.net For instance, a one-pot method for preparing 2-chloro-5-nitropyridine, a precursor to this compound, has been developed with a focus on high atom economy and the avoidance of hazardous nitration and diazotization reactions. google.com

The following table outlines key green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis of this compoundPotential BenefitsReferences
Phosgene-Free Isocyanate Synthesis Utilization of the Curtius rearrangement of a carboxylic acid precursor (e.g., 6-chloronicotinic acid).Avoids the use of highly toxic phosgene, produces benign nitrogen gas as a byproduct. wikipedia.orgnih.govorganic-chemistry.org
Use of Greener Solvents Employing solvents like ethanol or water, or conducting reactions under solvent-free conditions.Reduces environmental impact and health hazards associated with volatile organic compounds. researchgate.netacs.orgtandfonline.comconicet.gov.ar
Catalysis Employing reusable heterogeneous catalysts (e.g., zeolites, heteropolyacids) for pyridine ring synthesis.Facilitates catalyst recovery and reuse, reduces waste from stoichiometric reagents. tandfonline.comconicet.gov.ar
One-Pot/Multicomponent Reactions Designing a synthetic route where multiple steps are performed in a single reaction vessel without isolation of intermediates.Increases efficiency, reduces solvent usage and waste generation. researchgate.netacs.org
High Atom Economy Designing synthetic routes that maximize the incorporation of reactant atoms into the final product.Minimizes waste production, leading to more sustainable processes. docbrown.inforesearchgate.netgoogle.com
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reaction rates.Reduces reaction times and energy consumption. acs.org

By integrating these advanced catalytic methods and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Reaction Mechanisms and Reactivity Profile of 2 Chloro 5 Isocyanatopyridine

Nucleophilic Aromatic Substitution (SNAr) Dynamics at the C2-Position of the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of a good leaving group, the chloride ion, at the C2-position and an electron-withdrawing isocyanate group at the C5-position.

Formation and Stability of Meisenheimer Complexes in Pyridine Systems

Nucleophilic aromatic substitution reactions on electron-deficient rings, such as pyridine, are generally understood to proceed through a two-step addition-elimination mechanism. wikipedia.org The initial step involves the attack of a nucleophile on the electron-poor carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net In the case of 2-chloro-5-isocyanatopyridine, the nucleophile would attack the C2 carbon, breaking the aromaticity of the pyridine ring and forming a tetrahedral intermediate.

Kinetic and Thermodynamic Parameters Governing SNAr Processes

The isocyanate group (-NCO) is a potent electron-withdrawing group, comparable in its effect to a nitro (-NO2) or cyano (-CN) group. Therefore, it is expected that this compound would exhibit high reactivity towards nucleophilic substitution at the C2 position. The free energy of activation (ΔG‡) for such a reaction would be significantly lower than that for unsubstituted 2-chloropyridine (B119429). The table below, based on data from related compounds, illustrates the expected trend in reactivity. rsc.org

Substituent at C5 of 2-ChloropyridineHammett Constant (σpara)Relative Predicted Reactivity
-OCH3-0.27Low
-H0.00Moderate
-Cl0.23High
-CF30.54Very High
-CN0.66Very High
-NO20.78Extremely High
-NCO (estimated)~0.6Very High

Influence of the Isocyanate Group on Aromatic Nucleophilic Substitution

The isocyanate group at the C5-position plays a crucial role in activating the pyridine ring for SNAr at the C2-position. Its strong electron-withdrawing nature (-I and -M effects) significantly reduces the electron density at the C2 carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. chemrxiv.org This activation is a key feature of SNAr reactions, where electron-withdrawing groups are essential for the reaction to proceed at a reasonable rate. nih.gov The presence of the isocyanate group stabilizes the intermediate Meisenheimer complex by delocalizing the negative charge, thereby lowering the activation energy of the reaction. researchgate.netnih.gov

Reactivity of the Isocyanate Group

The isocyanate functional group (-N=C=O) is a highly reactive electrophile, a characteristic that defines a major aspect of the chemical profile of this compound.

Electrophilic Nature and Reaction with Various Nucleophiles

The carbon atom of the isocyanate group is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This makes it a prime target for attack by a wide range of nucleophiles. smolecule.com Common nucleophiles that react readily with isocyanates include alcohols, amines, water, and thiols. smolecule.com The pyridine ring, particularly with the electron-withdrawing chlorine atom, further enhances the electrophilicity of the isocyanate group.

The reaction of this compound with nucleophiles leads to the formation of various important functional groups.

Urea (B33335) Formation: The reaction with primary or secondary amines is a facile process that yields substituted ureas. organic-chemistry.org This is one of the most common and synthetically useful reactions of isocyanates. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the isocyanate. A subsequent proton transfer results in the formation of a stable urea linkage. This reaction is fundamental in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. researchgate.net

Carbamic Acid and Carbamate (B1207046) Formation: In the presence of water, the isocyanate group is hydrolyzed to form an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield the corresponding primary amine, 2-chloro-5-aminopyridine, and carbon dioxide. If the reaction is carried out in an alcohol solvent, the nucleophilic oxygen of the alcohol attacks the isocyanate to form a stable carbamate (urethane) derivative. organic-chemistry.org

The general pathways for these reactions are outlined below:

NucleophileInitial AdductFinal Product
Primary/Secondary Amine (R2NH)-Substituted Urea
Water (H2O)Carbamic AcidAmine + CO2
Alcohol (ROH)-Carbamate (Urethane)
Reaction with Alcohols and Amines

The isocyanate functional group of this compound is highly reactive towards nucleophiles such as alcohols and amines. This reactivity is fundamental to its application in the synthesis of various derivatives, particularly ureas and carbamates.

The reaction with primary or secondary amines results in the formation of substituted ureas. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the isocyanate nitrogen, yielding a stable urea linkage.

Similarly, in the presence of an alcohol, the isocyanate group undergoes nucleophilic attack by the oxygen atom of the hydroxyl group. wikipedia.org This addition reaction leads to the formation of a carbamate (urethane) derivative. wikipedia.org These reactions are typically efficient and proceed under mild conditions.

The general schemes for these reactions are as follows:

Reaction with Amines: R-NH₂ + O=C=N-Py-Cl → R-NH-C(=O)-NH-Py-Cl (Amine + this compound → N-substituted Urea)

Reaction with Alcohols: R-OH + O=C=N-Py-Cl → R-O-C(=O)-NH-Py-Cl (Alcohol + this compound → Carbamate)

These reactions are crucial in polymer chemistry, where diisocyanates react with diols or polyols to form polyurethanes. wikipedia.org

NucleophileFunctional GroupResulting Product Class
Primary/Secondary Amine-NH₂, -NHRSubstituted Urea
Alcohol-OHCarbamate (Urethane)
Data derived from multiple sources. wikipedia.org

Cycloaddition Reactions Involving the Isocyanate Moiety

The isocyanate group, with its cumulated double bond system (N=C=O), can participate in cycloaddition reactions. It can act as a dienophile in Diels-Alder reactions and participate in other cycloadditions, such as [3+2] annulations. wikipedia.org

In a Diels-Alder [4+2] cycloaddition, the C=N bond of the isocyanate can react with a 1,3-diene. This reaction forms a six-membered heterocyclic ring. The reactivity in these reactions is influenced by the electronic nature of both the isocyanate and the diene.

Furthermore, isocyanates are known to undergo [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, the reaction of isocyanates with aza-oxyallyl cations can be used to synthesize five-membered lactam rings. researchgate.net Another example is the thermal reaction of sydnones with isocyanates, which proceeds via a [3+2] cycloaddition mechanism to yield heterocyclic products. beilstein-journals.org While specific studies on this compound in these cycloadditions are not extensively detailed, its behavior is expected to be analogous to other aryl isocyanates. The electron-withdrawing nature of the chloropyridyl group enhances the electrophilicity of the isocyanate carbon, potentially increasing its reactivity as a dipolarophile or dienophile. rsc.org

Cycloaddition TypeReactant PartnerResulting Structure
[4+2] Diels-Alder1,3-DieneSix-membered N-heterocycle
[3+2] Cycloaddition1,3-Dipole (e.g., Aza-oxyallyl cation, Sydnone)Five-membered N-heterocycle (e.g., Lactam)
Data derived from multiple sources. wikipedia.orgresearchgate.netbeilstein-journals.org

Dimerization and Trimerization Tendencies of Isocyanates and Factors Influencing Stability

Organic isocyanates are known to be unstable and can self-react, especially upon storage or heating, to form dimers (uretdiones) and trimers (isocyanurates). wikipedia.orggoogle.com This polymerization tendency is a critical consideration in their handling and application. The trimerization of isocyanates is a common industrial process for producing polyisocyanurate (PIR) resins, which are valued for their thermal stability. wikipedia.org

Dimerization: Two isocyanate molecules can undergo a [2+2] cycloaddition to form a four-membered uretdione ring.

Trimerization: Three isocyanate molecules can cyclize to form a highly stable, six-membered isocyanurate ring. rsc.org

The stability of an isocyanate and its propensity for dimerization or trimerization are influenced by several factors:

Electronic Effects: Electron-withdrawing groups attached to the isocyanate, like the 2-chloropyridyl group, increase the electrophilicity of the carbonyl carbon, which can enhance reactivity but also potentially increase the rate of polymerization. rsc.org

Steric Hindrance: Bulky substituents near the isocyanate group can sterically hinder the approach of other isocyanate molecules, thus improving stability and reducing the tendency to polymerize.

Catalysts: The presence of certain catalysts, such as Lewis acids, phosphines, or specific anions like tetra-ethylammonium 2-(carbamoyl)benzoate, can significantly promote trimerization. rsc.org

Storage Conditions: Many organic isocyanates are sensitive to moisture and polymerize on standing. google.com To improve storage stability, they are often stored under anhydrous conditions. Stabilizers, such as small amounts of acidic gases like carbon dioxide or sulfur dioxide, can be added to inhibit premature polymerization. google.com

Polymerization ProductRing StructureFormation Reaction
DimerUretdione (4-membered)[2+2] Cycloaddition
TrimerIsocyanurate (6-membered)Cyclotrimerization
Data derived from multiple sources. wikipedia.orgrsc.orggoogle.com

Interplay of Halogen and Isocyanate Reactivity in Complex Reactions

In this compound, the reactivity of the chlorine atom at the 2-position is significantly influenced by the pyridine ring nitrogen and the isocyanate group at the 5-position. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. researchgate.netthieme-connect.com

The chlorine atom at the 2-position is susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. sci-hub.sechemrxiv.org This SNAr reaction typically proceeds via a Meisenheimer-type intermediate, where the nucleophile adds to the carbon bearing the halogen, forming a negatively charged complex that is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. The subsequent loss of the chloride ion restores the aromaticity.

The relative reactivity of 2-halopyridines in SNAr reactions depends on the nature of the halogen and the nucleophile. sci-hub.se For nucleophilic attack by sulfur nucleophiles, the reactivity order is often I > Br > Cl > F, suggesting that the breaking of the carbon-halogen bond is the rate-determining step. sci-hub.se However, with oxygen nucleophiles like alkoxides, the order can be inverted to F > Cl > Br > I, indicating that the initial attack of the nucleophile is rate-determining, favored by the high electronegativity of fluorine which makes the attached carbon more electrophilic. sci-hub.se

The isocyanate group at the 5-position is also strongly electron-withdrawing. Its presence further deactivates the ring towards electrophiles but can modulate the SNAr reactivity at the 2-position. In complex reactions involving multiple nucleophilic sites or reagents, a competition between reaction at the isocyanate group and substitution at the C2-chloro position can occur. Selective reaction at one site requires careful control of reaction conditions, such as temperature and the nature of the nucleophile. For instance, in reactions with carboranyllithium, substitution on 2,5-dihalopyridines occurs exclusively at the 2-position, leaving the halogen at the 5-position intact. rsc.org This selectivity highlights the enhanced reactivity of the C2 position in pyridine systems.

PositionFunctional GroupType of ReactivityInfluencing Factors
C5Isocyanate (-NCO)Nucleophilic AdditionElectrophilicity of carbonyl carbon, steric hindrance.
C2Chlorine (-Cl)Nucleophilic Aromatic Substitution (SNAr)Activation by ring nitrogen, modulation by C5-isocyanate group, nature of nucleophile.
Data derived from multiple sources. researchgate.netthieme-connect.comsci-hub.sersc.org

Advanced Derivatization and Scaffold Transformation Using 2 Chloro 5 Isocyanatopyridine

Synthesis of Novel Heterocyclic Systems

The dual reactivity of 2-chloro-5-isocyanatopyridine serves as a powerful tool for the assembly of diverse heterocyclic structures. The isocyanate group provides a reactive handle for the introduction of various nitrogen-containing functionalities, while the chloro substituent offers a site for cyclization or further functionalization, leading to the formation of both fused and unfused ring systems.

Construction of Fused Pyridine (B92270) Ring Systems

The presence of the chloro and isocyanate groups in a 1,3-relationship on the pyridine ring is conducive to the synthesis of fused bicyclic systems. Intramolecular cyclization reactions, often triggered by the initial reaction of the isocyanate moiety, can lead to the formation of rings fused to the parent pyridine. For instance, reaction with a bifunctional nucleophile can result in an initial urea (B33335) or carbamate (B1207046) formation, followed by a subsequent intramolecular nucleophilic substitution of the chlorine atom to construct a new ring. This strategy has been employed to generate a variety of fused pyridyl systems, which are prevalent scaffolds in medicinal chemistry. A facile acid-catalyzed cyclization method has been reported for preparing the cyclic urea 2H-imidazo[4,5-c]pyridin-2-one in high yield. researchgate.net

Formation of Nitrogen-Containing Heterocycles (e.g., Ureas, Carbamates, Heterocyclylated Pyridines)

The highly electrophilic isocyanate group of this compound readily reacts with a wide array of nucleophiles to form stable derivatives. This reactivity is a cornerstone of its application in constructing diverse nitrogen-containing heterocycles.

Ureas: The reaction with primary or secondary amines leads to the formation of substituted ureas. commonorganicchemistry.com This reaction is typically straightforward and proceeds under mild conditions, often at room temperature in a suitable solvent like DMF, THF, or DCM, without the need for a base. commonorganicchemistry.com This ease of formation makes it a popular method for linking different molecular fragments.

Carbamates: Alcohols react with the isocyanate group to yield carbamates. Similar to urea formation, this reaction is generally efficient. The resulting carbamates can serve as key intermediates for further transformations or as final products with desired biological activities.

Heterocyclylated Pyridines: The isocyanate functionality can be used to append other heterocyclic rings onto the pyridine scaffold. By reacting this compound with an amino-substituted heterocycle, a urea linkage is formed, effectively creating a heterocyclylated pyridine. This approach allows for the modular construction of complex molecules with potentially enhanced biological properties.

Functional Group Elaborations and Diversification

Beyond the initial derivatization of the isocyanate group, both the pyridine ring and the newly formed moieties can undergo further chemical modifications, leading to a vast array of structurally diverse compounds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck) on the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org These reactions are fundamental in modern organic synthesis and have been widely applied to functionalize pyridyl systems. researchgate.net

Suzuki Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu It is a highly versatile method for creating aryl-aryl or aryl-heteroaryl bonds. researchgate.netorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov However, the presence of nitrogen atoms in the pyridine ring can sometimes lead to catalyst inhibition, necessitating careful selection of ligands and reaction conditions. researchgate.netorganic-chemistry.org

Stille Coupling: The Stille reaction couples the chloropyridine with an organotin compound. wikipedia.orgwiley-vch.de A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.orgnrochemistry.com The reaction proceeds through an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org Similar to other cross-coupling reactions, the choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. wiley-vch.de

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the chloropyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgscienceinfo.com This reaction is an effective method for the vinylation of aryl halides. organic-chemistry.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.orglibretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerKey Features
Suzuki Organoboron (e.g., boronic acids)Mild conditions, high functional group tolerance. libretexts.orgnih.gov
Stille OrganotinStable reagents, tolerant of many functional groups. wikipedia.orgnrochemistry.com
Heck AlkeneForms substituted alkenes. wikipedia.orgorganic-chemistry.org

Post-Functionalization of Isocyanate-Derived Moieties

The urea or carbamate moieties formed from the isocyanate group are not merely inert linkers; they can also be subjected to further chemical transformations. The N-H protons of the urea or carbamate can be deprotonated and the resulting anion can be alkylated or acylated, introducing additional diversity. Furthermore, the newly introduced functional groups within the coupled partners can be modified. For example, if the amine or alcohol used in the initial reaction contains other functional groups like esters or nitro groups, these can be subsequently hydrolyzed, reduced, or otherwise transformed. This multi-stage functionalization strategy allows for the creation of highly complex and diverse molecular libraries from a single starting material. Research into the pre- and post-functionalization of polyurethane systems highlights the versatility of urethane (B1682113) linkages for further modification. researchgate.net

Design and Synthesis of Bioactive Analogs and Lead Compounds

The synthetic versatility of this compound makes it a highly attractive scaffold for the design and synthesis of bioactive compounds in drug discovery and agrochemical research. researchgate.net The ability to readily generate libraries of diverse derivatives through the reactions described above facilitates the exploration of structure-activity relationships (SAR).

The pyridine ring is a common motif in many pharmaceuticals and agrochemicals. researchgate.net By using this compound as a starting point, chemists can systematically vary the substituents at both the 5-position (via the isocyanate) and the 2-position (via the chlorine). For example, a library of urea derivatives can be synthesized by reacting the isocyanate with a diverse set of amines. Each of these urea derivatives can then be subjected to a Suzuki coupling with a range of boronic acids to create a matrix of final compounds. This combinatorial approach allows for the rapid generation of numerous analogs for biological screening. The development of pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone libraries through multicomponent synthesis has yielded compounds with potent antiproliferative and apoptosis-inducing activities. nih.gov

Strategies for Introducing Pharmacophoric Groups

The chemical reactivity of this compound offers two primary sites for derivatization to introduce pharmacophoric groups: the highly electrophilic isocyanate group and the chlorine-substituted carbon atom on the pyridine ring. The predominant strategy involves the reaction of the isocyanate moiety with nucleophiles to form stable covalent bonds, effectively linking the 2-chloro-5-pyridinyl core to a wide array of functional groups and molecular scaffolds.

The condensation reaction of the isocyanate group with primary or secondary amines is the most common method, yielding N,N'-disubstituted or N,N',N'-trisubstituted ureas. organic-chemistry.orgnih.gov This urea linkage is a critical pharmacophoric element in many biologically active compounds, acting as a rigid and effective hydrogen bond donor-acceptor unit. nih.gov By selecting an amine that is itself a pharmacophore or contains key functional groups, medicinal chemists can systematically build molecules with desired biological activities. For instance, reacting this compound with various aromatic or heterocyclic amines can introduce moieties known to interact with specific biological targets. arkat-usa.org This approach is fundamental in the synthesis of compounds with potential applications as kinase inhibitors, antibacterial agents, and anticonvulsants. arkat-usa.org

A second, though less frequently exploited, strategy is the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring. This reaction typically requires more forcing conditions compared to the isocyanate reactions but provides a valuable tool for further diversification. Nucleophiles such as amines or thiols can displace the chloride, allowing for the introduction of additional pharmacophoric fragments or groups that can modulate the physicochemical properties of the molecule, such as solubility or lipophilicity.

The following table details representative examples of how different amine nucleophiles can be reacted with this compound to introduce specific pharmacophoric groups, leading to derivatives with potential therapeutic applications.

Nucleophile (Amine)Introduced PharmacophoreResulting Urea Derivative ClassPotential Therapeutic Area
AnilinePhenyl groupN-phenyl-N'-(2-chloro-5-pyridinyl)ureaPlant growth regulation, Anticancer
4-AminopyridinePyridin-4-yl groupN,N'-di(pyridinyl)urea analogKinase inhibition
2-Methyl-5-aminopyridine2-Methylpyridin-5-yl groupN-(2-methyl-5-pyridinyl)-N'-(2-chloro-5-pyridinyl)ureaCardiac myosin activation
4-Pyrrolidin-3-yl-phenylaminePhenyl-pyrrolidine moietyN-(4-(pyrrolidin-3-yl)phenyl)-N'-(5-chloro-2-pyridinyl)ureaCardiovascular disorders
3-HydrazinylpyridazinePyridazine ringSemicarbazide/Thiosemicarbazide derivativesAnticancer (JNK1 inhibition)

This table is generated based on synthetic principles and examples from related pyridinyl urea compounds. arkat-usa.orgnih.govacs.orggoogleapis.com

Scaffold Hopping and Bioisosteric Replacement Approaches

Advanced drug design often moves beyond simple derivatization to employ more sophisticated strategies like scaffold hopping and bioisosteric replacement to optimize lead compounds. These techniques are crucial for improving potency, selectivity, and pharmacokinetic profiles, or for navigating existing intellectual property landscapes. researchgate.netresearchgate.net

Scaffold Hopping

Scaffold hopping involves the replacement of a central core structure (the scaffold) of a known active molecule with a chemically different scaffold while preserving the essential three-dimensional arrangement of key pharmacophoric features. acs.org Starting from a lead compound derived from this compound, such as a 1-(2-chloropyridin-5-yl)-3-aryl urea, a scaffold hopping strategy would aim to replace the 2-chloropyridinyl-urea core. The goal is to find a novel core that maintains the crucial hydrogen bonding interactions and the relative orientation of the aryl substituent. acs.orgrsc.org

For example, the imidazo[1,2-a]pyrazin-8-one scaffold has been identified as a successful replacement for a triazolopyridine core in mGlu2 receptor modulators, as it mimics the key hydrogen bond acceptor feature and maintains the geometry of the side chains. acs.org Similarly, one could design novel inhibitors by replacing the 2-chloropyridinyl-urea scaffold with heterocyclic systems like pyridazinones or imidazo[1,2-a]pyridines, which have been successfully used in designing anticancer agents. nih.govresearchgate.net

Bioisosteric Replacement

Bioisosterism is the strategy of exchanging a functional group in a bioactive molecule with another group that has similar physical or chemical properties, in order to enhance desired properties without losing biological activity. mdpi.comresearchgate.net For derivatives of this compound, bioisosteric replacements can be applied to several positions.

Pyridine Ring: The entire pyridine ring can be considered a bioisostere of a benzene (B151609) ring. mdpi.comu-tokyo.ac.jp This substitution is a classic tactic in medicinal chemistry to introduce a hydrogen bond acceptor (the pyridine nitrogen), which can alter target binding, improve solubility, and modify metabolic pathways. mdpi.com

Chlorine Atom: The chlorine atom at the 2-position can be replaced by other groups of similar size. Classical bioisosteres include fluorine (F), a methyl group (CH₃), or a trifluoromethyl group (CF₃). u-tokyo.ac.jp These changes can influence the electronic properties of the pyridine ring and affect metabolic stability. For example, replacing a metabolically labile C-H bond with a C-F bond is a common strategy to block oxidative metabolism.

Urea Linker: The urea group itself can be replaced by various non-classical bioisosteres that mimic its hydrogen-bonding capacity and planarity but offer improved metabolic stability or different physicochemical properties. nih.gov Common replacements include thioureas, sulfonamides, or stable heterocyclic rings like 1,2,4-oxadiazoles or 1,2,3-triazoles. nih.gov

The following table outlines potential bioisosteric replacements for a generic N-(2-chloro-5-pyridinyl) urea derivative.

Original GroupBioisosteric ReplacementRationale for ReplacementReference
Pyridine RingPhenyl, Thiophene, PyridazineModify H-bonding, solubility, and core electronics. nih.govu-tokyo.ac.jp
Chlorine (Cl)Fluorine (F), Methyl (CH₃)Alter electronics, size, and metabolic stability. u-tokyo.ac.jp
Urea (-NH-CO-NH-)Thiourea (-NH-CS-NH-)Modify H-bond strength and lipophilicity. nih.gov
Urea (-NH-CO-NH-)1,2,4-Oxadiazole ringIncrease metabolic stability, act as amide mimic. nih.gov
Urea (-NH-CO-NH-)Retro-amide (-CO-NH-NH-)Change H-bond vector and protease stability. nih.gov

Applications in Specialized Chemical Research Fields

Medicinal Chemistry and Drug Discovery Research

In medicinal chemistry, 2-Chloro-5-isocyanatopyridine is a key starting material for developing new therapeutic agents. The isocyanate functional group is an electrophilic moiety that readily reacts with nucleophiles such as amines, alcohols, and thiols to form urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. This reactivity allows for its incorporation into a wide range of molecular scaffolds to explore potential drug candidates. nih.govnih.govresearchgate.net

Utility as an Intermediate for Pharmaceutical Active Ingredients

The primary role of this compound in drug discovery is as a structural precursor for Active Pharmaceutical Ingredients (APIs). Its bifunctional nature—a heterocyclic pyridine (B92270) ring and a reactive isocyanate group—enables the construction of diverse molecular libraries. The pyridine core is a common feature in many established drugs, while the isocyanate allows for the covalent linking of this core to other pharmacologically important fragments. nih.gov This process is fundamental in creating new chemical entities that can be screened for therapeutic activity against various diseases. The urea functionality, in particular, is found in numerous clinically approved therapies and is often used by medicinal chemists to establish critical interactions with biological targets. nih.govnih.gov

Development of Anti-Infective Agents (e.g., Antimicrobial, Antimalarial Compounds)

The 2-chloropyridine (B119429) scaffold is a recognized structural motif in the design of novel anti-infective agents. benthamscience.comdrugbank.comdrugbank.comeco-vector.com Researchers have synthesized and evaluated various pyridine derivatives for their potential to combat bacterial and parasitic infections. researchgate.netmdpi.com By reacting this compound with different amines, a series of pyridine-urea derivatives can be generated. These compounds are then tested for their ability to inhibit the growth of microorganisms. The systematic modification of the substituent attached to the urea group allows for the exploration of how these changes affect antimicrobial potency and spectrum.

For example, the synthesis of Schiff bases from 2-amino-4-chloropyridine (B16104) derivatives has shown that certain substitutions on the pyridine ring system can lead to significant biological activity against both Gram-positive and Gram-negative bacteria. researchgate.net The isocyanate provides a direct route to analogous structures, expanding the chemical space for discovering new and effective antimicrobial compounds.

Exploration in Antitumor and Other Therapeutic Areas

The development of anticancer agents is a significant area where this compound finds application. mdpi.com A prominent strategy in modern oncology research is the inhibition of protein kinases, enzymes that are often dysregulated in cancer cells. Many potent kinase inhibitors are diaryl urea compounds, where a urea linkage connects two aromatic ring systems. researchgate.netfrontiersin.org

This compound is an ideal building block for synthesizing pyridine-urea derivatives that can act as kinase inhibitors. mdpi.com For instance, it can be reacted with various anilines (amino-substituted benzene (B151609) derivatives) to create a library of N-(chloropyridinyl)-N'-aryl ureas. These compounds can then be screened for their ability to inhibit specific kinases involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.com The chemical structure of Sorafenib, an approved anticancer drug, features a similar diaryl urea core, highlighting the therapeutic potential of this compound class. nih.gov Research has also shown that novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties exhibit inhibitory effects against gastric cancer cells. nih.gov

Table 1: Examples of Pyridine-Urea Scaffolds in Anticancer Research
Scaffold TypeGeneral StructureTherapeutic Target (Example)Significance
N-(Chloropyridinyl)-N'-aryl UreaCl-Py-NH-CO-NH-ArylVEGFR-2, RAF KinaseCore structure of many kinase inhibitors used in oncology. frontiersin.orgmdpi.com
Pyridine-Thienopyridine UreaPy-NH-CO-NH-ThienopyridineVEGFR-2Demonstrates how modifications to the second aryl ring impact antiangiogenesis activity.
Pyridine-Quinazoline UreaPy-NH-CO-NH-QuinazolineEGFR, VEGFR-2Hybrid structures combining two known pharmacophores to enhance potency and selectivity. mdpi.com

Structure-Activity Relationship (SAR) Investigations of Pyridine Isocyanate Derivatives

Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry that involves correlating the chemical structure of a compound with its biological activity. This compound is an excellent tool for SAR studies due to the ease with which its isocyanate group can be derivatized. amanote.com

By reacting this single intermediate with a diverse panel of amines, researchers can generate a library of urea derivatives where the only structural variable is the amine substituent. This systematic approach allows for a clear understanding of how the size, electronics, and polarity of the substituent influence the compound's interaction with its biological target. researchgate.netmdpi.com For example, SAR studies on 2-chloropyridine-3-carboxamides have been conducted to understand their fungicidal properties. amanote.com Similarly, SAR analysis of imidazo[1,2-a]pyridine (B132010) derivatives has helped in identifying potent inhibitors of Nek2, a kinase involved in cancer. The presence of the chloro group at the 2-position also significantly influences the molecule's electronic properties and can be crucial for target binding. nih.govmdpi.com

Table 2: Illustrative SAR Study of Pyridine-Urea Derivatives
Amine Reactant (R-NH2)Resulting Substituent (R)Hypothetical Activity ChangeRationale
Aniline-PhenylBaseline ActivityRepresents the simplest aromatic substituent.
4-Fluoroaniline-4-FluorophenylPotentially IncreasedAddition of a small, electron-withdrawing group can enhance binding or improve metabolic stability. mdpi.com
4-Methoxyaniline-4-MethoxyphenylPotentially AlteredAddition of an electron-donating group changes electronic profile and potential for hydrogen bonding. mdpi.com
3-Aminobenzotrifluoride-3-(Trifluoromethyl)phenylPotentially IncreasedThe CF3 group is a strong electron-withdrawing group that can increase lipophilicity and cell permeability.

Agrochemical Research and Development

In the agrochemical sector, substituted pyridine compounds are crucial for the synthesis of modern insecticides. The 2-chloro-5-substituted pyridine core is the foundational structure for the entire class of neonicotinoid insecticides. chemicalbook.com

Synthesis of Neonicotinoid Insecticide Intermediates

The most prominent application of the 2-chloro-5-substituted pyridine structure is in the production of neonicotinoid insecticides. However, it is crucial to note that the primary industrial intermediate for major neonicotinoids like Imidacloprid (B1192907) and Acetamiprid is 2-chloro-5-chloromethylpyridine (CCMP), not this compound. chemicalbook.comgoogle.com CCMP contains a chloromethyl (-CH2Cl) group at the 5-position, which serves as the reactive site for building the rest of the insecticide molecule. chemicalbook.com

While this compound shares the same core heterocyclic structure, its functional group at the 5-position is different. The synthesis of neonicotinoids involves the reaction of the chloromethyl group of CCMP with an appropriate amine. researchgate.netnih.govnih.gov Therefore, this compound is not a direct precursor for these specific, widely-used insecticides but stands as a structural analog within the broader family of 2-chloro-5-substituted pyridine intermediates that are vital to the agrochemical industry. epo.org

Table 3: Neonicotinoid Insecticides Featuring the 2-Chloro-5-substituted Pyridine Core
Insecticide NameKey IntermediateSubstituent at 5-PositionPrimary Use
Imidacloprid2-Chloro-5-chloromethylpyridine-CH2-N<Broad-spectrum control of sucking insects. chemicalbook.comnih.gov
Acetamiprid2-Chloro-5-chloromethylpyridine-CH2-N<Control of aphids and other pests on fruits and vegetables. chemicalbook.comresearchgate.net
Thiacloprid2-Chloro-5-chloromethylpyridine-CH2-S-C<Effective against a range of sucking and biting insects. chemicalbook.com
Nitenpyram2-Chloro-5-chloromethylpyridine-CH2-CH2-NH-C<Used in veterinary medicine for flea control. chemicalbook.com

Design of Novel Crop Protection Agents

Specific studies detailing the use of this compound in the design of new crop protection agents are not prominent in the available research. The development of novel pesticides often involves creating derivatives of known bioactive scaffolds. The isocyanate group (-N=C=O) is a highly reactive electrophile that readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the synthesis of a wide array of derivatives, primarily ureas and carbamates, respectively. organic-chemistry.orggoogle.comorganic-chemistry.org

Theoretically, this compound could serve as a key building block to introduce a 2-chloropyridine moiety into a target molecule. This structural unit is present in several successful insecticides. By reacting it with various amines or alcohols that possess other desired pharmacophoric features, chemists could generate novel libraries of urea or carbamate compounds for biological screening. These new compounds would then be tested for insecticidal, fungicidal, or herbicidal activity. However, specific examples and research data on crop protection agents derived directly from this compound are not found in the surveyed literature.

Materials Science and Polymer Chemistry

The dual functionality of this compound—a reactive isocyanate group and a heterocyclic pyridine ring—suggests its potential utility in materials science, although specific research applying it as a monomer is not documented.

Isocyanates are fundamental monomers in step-growth polymerization. The -NCO group can react with difunctional or polyfunctional alcohols (polyols) to form polyurethanes, or with difunctional or polyfunctional amines to form polyureas. The distinct structure of this compound, with its single isocyanate group, would classify it as a monofunctional monomer. In polymerization, such molecules typically act as chain-stoppers or end-capping agents, controlling the molecular weight of the polymer. Alternatively, it could be used to introduce a terminal pyridine group onto a polymer chain.

Functional polymers are macromolecules equipped with specific chemical groups that impart desired properties. This compound could be used to graft pyridine units onto the side chains of an existing polymer. For instance, a polymer with pendant hydroxyl (-OH) or amino (-NH2) groups could be chemically modified through reaction with the isocyanate group of this compound. This would result in a functional polymer decorated with 2-chloropyridine moieties, potentially altering its solubility, thermal stability, or metal-ion coordination capabilities. Despite this chemical plausibility, published studies demonstrating this specific application are not available.

The incorporation of pyridine rings into a material can introduce unique properties, such as the ability to coordinate with metal ions, sensitivity to pH changes, and specific electronic characteristics. While the potential exists to use this compound to create such advanced materials, research detailing the development of materials specifically from this compound is not apparent in the available literature. A patent for a pharmaceutical application demonstrates its use in synthesizing a substituted benzamide (B126) by reacting it with an amine, forming a urea linkage. google.comgoogle.com This confirms its utility as a synthetic reagent for creating complex molecules, a principle that could theoretically be extended to material synthesis.

2 Applications in Organocatalytic Systems

Extensive research has been conducted to explore the applications of various chemical compounds in the field of organocatalysis, a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. However, based on a thorough review of available scientific literature, there is currently no documented evidence of "this compound" being utilized in organocatalytic systems.

Searches of chemical databases and research publications did not yield any studies where this specific compound acts as an organocatalyst, a precursor to an organocatalyst, or a substrate in a reaction specifically employing an organocatalytic system. The isocyanate functional group and the chlorinated pyridine ring are reactive moieties that have been explored in various other chemical transformations, but their specific combination in "this compound" has not been reported in the context of organocatalysis.

Therefore, no research findings or data tables related to the application of "this compound" in organocatalytic systems can be provided at this time. Further research may explore the potential of this compound in this specialized field of chemical research.

Advanced Characterization Techniques and Computational Investigations

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental to elucidating the structure, bonding, and electronic properties of molecules like 2-Chloro-5-isocyanatopyridine. However, specific experimental spectra and detailed analyses for this compound are not readily found in published literature.

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation and Bond Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, one would expect to observe characteristic vibrational frequencies.

A key feature in the FTIR spectrum would be the strong, sharp absorption band for the isocyanate group (-N=C=O) asymmetric stretch, typically appearing in the 2240–2280 cm⁻¹ region. Other expected vibrations would include C-Cl stretching, pyridine (B92270) ring C=C and C=N stretching modes, and various C-H bending vibrations.

Computational DFT studies on similar structures, such as 2-chloro-5-nitropyridine (B43025), have been used to predict vibrational frequencies, but equivalent experimental or computational data specifically for the isocyanate derivative is not available.

Table 1: Expected Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Isocyanate (-NCO) Asymmetric Stretch 2240 - 2280
Pyridine Ring C=N Stretch 1650 - 1580
Pyridine Ring C=C Stretch 1580 - 1430
C-H Aromatic Stretch 3100 - 3000

Note: This table is based on characteristic group frequencies and does not represent published experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

¹H and ¹³C NMR spectroscopy would provide crucial information about the electronic environment of the hydrogen and carbon atoms in the molecule. The pyridine ring protons would appear as distinct signals in the aromatic region of the ¹H NMR spectrum, with their chemical shifts and coupling constants revealing their positions relative to the chloro and isocyanato substituents.

Similarly, the ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule, including the carbon of the isocyanate group, which is typically found in the 120-140 ppm range. Despite the utility of this technique, specific chemical shift and coupling constant data for this compound are not documented in accessible scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights from fragmentation patterns. For this compound (C₆H₃ClN₂O), the expected exact mass would be approximately 154.55 g/mol . The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with a characteristic ~3:1 intensity ratio, confirming the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of the isocyanate group (-NCO) or the chlorine atom. However, no published mass spectra or fragmentation analyses for this specific compound could be located.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the substituted pyridine ring system. The position and intensity of these bands provide information about the extent of electronic conjugation. While studies exist for compounds like 2-amino-5-chloropyridine, which show a cutoff wavelength around 348 nm, specific λₘₐₓ values for this compound are not available.

Crystallographic Studies

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and intermolecular interactions. While crystal structures for related compounds like 2-chloro-5-nitropyridine and 2-chloro-5-(chloromethyl)pyridine (B46043) have been determined and published, a similar study for this compound has not been reported in crystallographic databases. Such a study would definitively confirm its molecular geometry and packing in the crystal lattice.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-chloro-5-nitropyridine
2-amino-5-chloropyridine

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by a complex interplay of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the physical properties of a crystalline material, including its melting point, solubility, and stability. For a molecule like this compound, several types of interactions are expected to dictate its supramolecular assembly, such as hydrogen bonds, halogen bonds, and π–π stacking interactions.

A comprehensive analysis of the crystal structure through techniques like single-crystal X-ray diffraction provides precise information on bond lengths, angles, and the spatial arrangement of molecules. This experimental data allows for the detailed study of intermolecular contacts. The isocyanide group, with its terminal carbon atom, can act as an acceptor in hydrogen and halogen bonding. nih.gov Similarly, the nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding and other weak interactions. nih.gov The aromatic pyridine ring itself allows for potential π–π stacking interactions.

The crystallographic data for the analogous compound 2-Chloro-5-(chloromethyl)pyridine is presented below as an illustrative example of the parameters obtained from such an analysis.

ParameterValue
Chemical FormulaC₆H₅Cl₂N
Molecular Weight162.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.0770 (8)
b (Å)10.322 (2)
c (Å)16.891 (3)
β (°)95.95 (3)
Volume (ų)707.0 (2)
Z (molecules/unit cell)4

Data sourced from the crystallographic study of the related compound 2-Chloro-5-(chloromethyl)pyridine. nih.gov

Tools such as Hirshfeld surface analysis can further be employed to visually and quantitatively explore intermolecular interactions, providing a detailed fingerprint of the crystal packing environment. rsc.org

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to complement experimental findings and predict the properties of molecules where empirical data is scarce. researchgate.net Through various computational methods, it is possible to investigate the geometric, electronic, and spectroscopic characteristics of this compound at the atomic level. These approaches range from first-principles quantum mechanical calculations to classical molecular dynamics simulations. researchgate.net

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance between accuracy and computational cost. researchgate.net This method is used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. rjptonline.org By minimizing the electronic energy, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high precision. For related chloropyridine derivatives, studies have successfully used DFT methods, such as B3LYP with basis sets like 6–311++G(d,p), to obtain optimized geometries that show excellent agreement with experimental X-ray diffraction data. nih.gov

Beyond structural prediction, DFT is invaluable for analyzing the electronic structure of a molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

The following table illustrates typical quantum chemical descriptors that can be calculated using DFT for pyridine derivatives.

Quantum Chemical ParameterDescriptionTypical Application
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-occupied orbital; relates to electron-donating ability.Predicting reactivity towards electrophiles.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first vacant orbital; relates to electron-accepting ability.Predicting reactivity towards nucleophiles.
Energy Gap (ΔE = ELUMO - EHOMO)Indicates chemical reactivity and stability.Assessing kinetic stability and electronic transitions. researchgate.net
Electronegativity (χ)The power of an atom to attract electrons to itself.Understanding charge transfer in reactions.
Chemical Hardness (η)Resistance to change in electron distribution.Quantifying molecular stability. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, solving the Schrödinger equation without the use of empirical parameters. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high degree of accuracy, often considered the "gold standard" in computational chemistry. rsc.orgceur-ws.org

These calculations are employed to obtain highly reliable molecular structures, interaction energies, and electronic properties. scilit.com For example, ab initio calculations have been used to study the stabilization energies of CH–O interactions in pyridine systems, providing results that align well with crystallographic data. rsc.org While computationally more demanding than DFT, ab initio methods are crucial for benchmarking other computational techniques and for systems where DFT may be less reliable. unito.it They provide a rigorous theoretical foundation for understanding molecular behavior, from intramolecular forces to the subtle energies of non-covalent interactions that direct crystal packing. rsc.org

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can map the conformational landscape and explore the dynamic motions of a molecule. nsf.govacs.org This technique requires a force field, which is a set of parameters that defines the potential energy of the system. mdpi.com

For a semi-rigid molecule like this compound, MD simulations would be particularly useful for studying the rotational dynamics of the isocyanate (-NCO) substituent relative to the pyridine ring and for simulating the behavior of the molecule in different environments (e.g., in solution or in the bulk liquid phase). Recent work on other isocyanates has focused on developing accurate force fields to model their phase behavior and physical properties. nsf.govnih.gov Such simulations can predict macroscopic properties like density and vapor pressure from the underlying molecular interactions, offering insights that are difficult to obtain experimentally. acs.org

Computational chemistry is a vital tool for the interpretation and prediction of molecular spectra. DFT and ab initio methods can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov Theoretical calculations aid in the assignment of experimental spectral bands to specific molecular motions. For many substituted pyridines and quinolines, calculated vibrational frequencies, when appropriately scaled, show excellent agreement with experimental FT-IR and FT-Raman data. nih.govresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to excited states. nih.gov These predictions can help explain the color and photochemical properties of compounds. ehu.es

Beyond spectroscopy, computational methods can be used to map potential energy surfaces to investigate chemical reaction pathways. By locating transition states and calculating activation barriers, these studies can elucidate reaction mechanisms, predict reaction kinetics, and guide the synthesis of new compounds. For a reactive molecule containing an isocyanate group, these calculations could be used to predict its reactivity with various nucleophiles.

Future Directions and Emerging Research Avenues

Exploring Novel Synthetic Pathways and Reagents

While established methods for the synthesis of pyridine (B92270) derivatives exist, future research is anticipated to focus on developing more efficient, sustainable, and innovative synthetic pathways to 2-Chloro-5-isocyanatopyridine and its precursors. Current synthetic routes often involve multi-step processes starting from materials like 3-methylpyridine (B133936) or 2-amino-5-nitropyridine. google.comgoogle.com A key area of future investigation will be the development of one-pot syntheses or flow chemistry processes, which can enhance yield, reduce reaction times, and improve safety profiles. asianpubs.org

The exploration of novel reagents is another critical frontier. Research into greener chlorinating agents could mitigate the environmental impact of synthesis. For instance, moving away from traditional, hazardous reagents towards solid-phase catalysts or electrochemically-driven reactions represents a significant area for advancement. Furthermore, developing milder methods for introducing the isocyanate functionality, potentially avoiding the use of phosgene (B1210022) derivatives, is a high-priority research goal that aligns with the principles of green chemistry. Investigations into catalytic C-H activation or late-stage functionalization of the pyridine ring could also provide more direct and atom-economical routes to this and related compounds.

Expanding the Scope of Applications in Emerging Technologies

The known applications of this compound derivatives, primarily as intermediates in the synthesis of pharmaceuticals and agrochemicals, lay the groundwork for expansion into new technological arenas. chemicalbook.com The isocyanate group is highly reactive towards nucleophiles, making it an ideal handle for creating ureas, carbamates, and other linkages. This reactivity can be harnessed in the development of advanced materials.

Future research could explore the incorporation of this pyridine moiety into polymers to create materials with enhanced thermal stability, flame retardancy, or specific binding properties. In medicinal chemistry, beyond its role as an intermediate, the compound could be used to design covalent inhibitors that target specific enzymes. For example, derivatives have been investigated as potential inhibitors for enzymes like Cryptosporidium parvum N-myristoyltransferase, highlighting a pathway toward developing new anti-protozoal agents. nih.gov In agricultural science, the development of next-generation pesticides with improved selectivity and lower environmental persistence is a continuous effort where novel derivatives of this compound could play a crucial role. chemicalbook.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for accelerating research and development involving this compound. mdpi.com Advanced computational modeling, such as Density Functional Theory (DFT) and ab initio methods, can provide deep insights into the compound's electronic structure, reactivity, and spectroscopic properties. researchgate.net Future research will likely leverage these methods to predict the outcomes of novel synthetic reactions, thereby reducing the need for extensive empirical screening.

Predictive models can be developed to understand the regioselectivity and stereoselectivity of reactions involving the isocyanate group and the pyridine ring. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking simulations can be employed to design new derivatives with specific biological activities. jchemlett.com For instance, by modeling the interaction of virtual compounds with a target protein, researchers can prioritize the synthesis of molecules most likely to exhibit desired therapeutic or pesticidal effects. This computational-first approach can significantly streamline the discovery pipeline for new drugs and agrochemicals.

Computational TechniqueApplication in this compound ResearchPotential Outcome
Density Functional Theory (DFT) Calculation of molecular geometry, vibrational frequencies, and electronic properties. researchgate.netAccurate prediction of reactivity and spectral data; understanding reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Correlating structural features of derivatives with their biological activity. jchemlett.comDesign of new molecules with enhanced potency and selectivity.
Molecular Docking Simulating the binding of derivatives to target proteins or enzymes.Identification of promising candidates for new pharmaceuticals or agrochemicals.
Molecular Dynamics (MD) Simulation Simulating the dynamic behavior of the compound and its derivatives in biological systems.Understanding the stability and conformational changes of molecules at their target sites.

Interdisciplinary Research Integrating this compound in Novel Contexts

The full potential of this compound will be unlocked through interdisciplinary collaborations that bridge chemistry with biology, materials science, and medicine. The compound's structural features make it an attractive candidate for creating sophisticated molecular probes for chemical biology applications. By attaching a fluorescent tag or a biocompatible polymer, researchers could develop tools to study biological processes or for targeted drug delivery.

Collaborations between synthetic chemists and materials scientists could lead to the creation of novel functional polymers or surfaces. For example, the pyridine nitrogen can be used for metal coordination, opening possibilities for developing new catalysts or sensory materials. In the context of pharmaceutical science, integrating this chemical scaffold into drug-conjugates or biocompatible hydrogels could lead to innovative therapeutic systems. The study of its derivatives as enzyme inhibitors for parasites is a prime example of such interdisciplinary work, combining organic synthesis with biochemistry and parasitology to address significant global health challenges. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-5-isocyanatopyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, selective amination of halogenated pyridine precursors (e.g., 2-chloro-5-iodopyridine) with isocyanate groups under mild conditions (60–80°C) using Pd-BINAP catalysts and Cs₂CO₃ as a base achieves >85% yield . Key variables include catalyst loading (1–2 mol%), solvent polarity (toluene or DMF), and reaction time (12–24 hrs). Characterization via NMR (¹H/¹³C) and HPLC purity analysis (>98%) is critical for validation .

Q. How should researchers safely handle this compound during experiments?

  • Methodological Answer : Safety protocols mandate the use of PPE (nitrile gloves, lab coats, safety goggles) and fume hoods to avoid inhalation or dermal contact. Thermal decomposition releases toxic gases (e.g., HCl, isocyanates), requiring self-contained breathing apparatus in case of fire . Waste must be segregated in labeled containers for professional disposal to prevent environmental contamination .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ 8.5–9.0 ppm for pyridine protons) and ¹³C NMR (δ 150–160 ppm for isocyanate carbons) confirm structural integrity.
  • HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry detects impurities (<1% threshold) .
  • Elemental Analysis : Matches experimental C/H/N ratios to theoretical values (e.g., C₆H₃ClN₂O requires C 43.28%, H 1.81%, N 16.82%) .

Advanced Research Questions

Q. What factors govern regioselectivity in palladium-catalyzed functionalization of this compound?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic effects. The chlorine atom at position 2 directs electrophilic attacks to the less hindered position 5. Computational studies (DFT calculations) show that electron-withdrawing groups (e.g., isocyanate) increase activation barriers at adjacent sites, favoring substitution at meta/para positions. Experimental validation via competitive reactions with aniline derivatives under varying temperatures (40–100°C) and catalysts (Pd-PEPPSI vs. Pd-BINAP) can resolve mechanistic ambiguities .

Q. How can computational modeling predict the stability of this compound under acidic or basic conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model hydrolysis pathways. The isocyanate group (-NCO) is prone to hydrolysis in acidic media, forming a carbamic acid intermediate, while basic conditions accelerate degradation. Solvent polarity (e.g., water vs. THF) and pH-dependent half-lives (t₁/₂) should be experimentally validated using UV-Vis spectroscopy at λ = 270 nm .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from trace moisture or oxygen in reaction systems. Rigorous drying of solvents (molecular sieves) and inert atmosphere (N₂/Ar glovebox) improve reproducibility. Comparative studies using standardized catalysts (e.g., Pd(dba)₂ vs. Pd(OAc)₂) and controlled reagent ratios (1:1.2 substrate:catalyst) can isolate variable impacts . Data should be statistically analyzed (ANOVA, p < 0.05) to confirm significance .

Q. How does the electronic nature of substituents affect the reactivity of this compound in multicomponent reactions?

  • Methodological Answer : Electron-deficient substituents (e.g., nitro groups) enhance electrophilicity at the isocyanate site, accelerating urea or carbamate formation. Hammett constants (σ) correlate with reaction rates in Ullmann-type couplings. Experimental validation involves synthesizing derivatives (e.g., 2-chloro-5-nitro-isocyanatopyridine) and monitoring kinetics via in-situ IR spectroscopy (NCO peak at ~2270 cm⁻¹) .

Guidelines for Experimental Design

  • Reproducibility : Document solvent purity, catalyst batch, and reaction atmosphere .
  • Data Validation : Triplicate runs with error margins <5% for kinetic studies .
  • Ethical Compliance : Adhere to institutional safety protocols and waste disposal regulations .

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Reactant of Route 1
2-Chloro-5-isocyanatopyridine
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.